2-(4-Methylphenyl)-4-{pyrido[3,4-d]pyrimidin-4-yl}morpholine
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Overview
Description
2-(4-Methylphenyl)-4-{pyrido[3,4-d]pyrimidin-4-yl}morpholine is a complex organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring fused with a pyrido[3,4-d]pyrimidine moiety and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-4-{pyrido[3,4-d]pyrimidin-4-yl}morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Pyrido[3,4-d]pyrimidine Core: The pyrido[3,4-d]pyrimidine core is synthesized through the condensation of appropriate pyridine and pyrimidine derivatives under acidic or basic conditions.
Attachment of 4-Methylphenyl Group: The 4-methylphenyl group is introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzene and a suitable catalyst such as aluminum chloride.
Formation of Morpholine Ring: The morpholine ring is formed through a cyclization reaction involving an amine and an epoxide or a dihaloalkane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-4-{pyrido[3,4-d]pyrimidin-4-yl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-Methylphenyl)-4-{pyrido[3,4-d]pyrimidin-4-yl}morpholine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) for cancer treatment.
Biological Research: The compound is used in studies related to cell cycle regulation and apoptosis induction.
Chemical Biology: It serves as a tool compound for probing kinase signaling pathways and understanding their role in various diseases.
Pharmaceutical Industry: Potential development of new therapeutic agents based on its structure and activity profile.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-4-{pyrido[3,4-d]pyrimidin-4-yl}morpholine involves inhibition of kinase activity. The compound binds to the ATP-binding site of kinases, preventing phosphorylation of target proteins. This inhibition disrupts kinase signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit kinase inhibitory activity.
Thieno[3,2-d]pyrimidine Derivatives: These compounds have a thieno ring fused with a pyrimidine ring and are also studied for their kinase inhibitory properties.
Uniqueness
2-(4-Methylphenyl)-4-{pyrido[3,4-d]pyrimidin-4-yl}morpholine is unique due to its specific structural features, such as the morpholine ring and the 4-methylphenyl group, which contribute to its distinct binding affinity and selectivity for certain kinases. This uniqueness makes it a valuable compound for targeted cancer therapy research .
Properties
IUPAC Name |
2-(4-methylphenyl)-4-pyrido[3,4-d]pyrimidin-4-ylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-13-2-4-14(5-3-13)17-11-22(8-9-23-17)18-15-6-7-19-10-16(15)20-12-21-18/h2-7,10,12,17H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZSTFNGSUGXAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CCO2)C3=NC=NC4=C3C=CN=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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